molecular formula C₁₉H₂₃N₅O₆S B1144664 S-Desethylpiperidino S-(Glycin-N-yl) Vardenafil CAS No. 448184-54-1

S-Desethylpiperidino S-(Glycin-N-yl) Vardenafil

Cat. No. B1144664
M. Wt: 449.48
InChI Key:
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Description

S-Desethylpiperidino S-(Glycin-N-yl) Vardenafil (S-DPGV) is a novel synthetic compound that has been studied for its potential applications in scientific research. This compound is a derivative of the popular phosphodiesterase-5 inhibitor vardenafil, which is commonly used to treat erectile dysfunction. S-DPGV has been found to possess unique pharmacological properties that make it a promising research tool for studying the biochemical and physiological effects of drugs.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis of S-Desethylpiperidino S-(Glycin-N-yl) Vardenafil involves the reaction of S-Desethylpiperidino Vardenafil with Glycine. The reaction takes place in the presence of a coupling agent such as N,N'-Dicyclohexylcarbodiimide (DCC) and a catalyst such as N-Hydroxysuccinimide (NHS) to form the desired product.

Starting Materials
S-Desethylpiperidino Vardenafil, Glycine, N,N'-Dicyclohexylcarbodiimide (DCC), N-Hydroxysuccinimide (NHS)

Reaction
Step 1: To a solution of S-Desethylpiperidino Vardenafil in dry dichloromethane, add DCC and NHS. Stir the reaction mixture for 30 minutes at room temperature to activate the carboxylic acid group of Glycine., Step 2: Add Glycine to the reaction mixture and stir it for 24 hours at room temperature., Step 3: Filter the reaction mixture to remove the dicyclohexylurea byproduct., Step 4: Concentrate the filtrate under reduced pressure to obtain the crude product., Step 5: Purify the crude product by column chromatography using a suitable solvent system to obtain the pure S-Desethylpiperidino S-(Glycin-N-yl) Vardenafil.

Scientific Research Applications

S-Desethylpiperidino S-(Glycin-N-yl) Vardenafil has been studied for its potential applications in scientific research. This compound has been found to possess unique pharmacological properties, such as a high affinity for phosphodiesterases and a long-lasting effect on the body. This makes it a promising research tool for studying the biochemical and physiological effects of drugs. In addition, S-Desethylpiperidino S-(Glycin-N-yl) Vardenafil has been found to have a low toxicity profile and is not metabolized by the body, making it suitable for use in lab experiments.

Mechanism Of Action

The mechanism of action of S-Desethylpiperidino S-(Glycin-N-yl) Vardenafil is similar to that of vardenafil. Like vardenafil, S-Desethylpiperidino S-(Glycin-N-yl) Vardenafil is a phosphodiesterase-5 inhibitor, which means it inhibits the action of the enzyme phosphodiesterase-5. This enzyme is responsible for the breakdown of cyclic guanosine monophosphate (cGMP), which is an important signaling molecule in the body. By inhibiting the action of phosphodiesterase-5, S-Desethylpiperidino S-(Glycin-N-yl) Vardenafil increases the levels of cGMP in the body, which in turn leads to a variety of biochemical and physiological effects.

Biochemical And Physiological Effects

S-Desethylpiperidino S-(Glycin-N-yl) Vardenafil has been found to have a variety of biochemical and physiological effects. These effects include an increase in the levels of cGMP, which leads to an increase in the activity of nitric oxide synthase and the production of nitric oxide. Nitric oxide is an important signaling molecule in the body, and its increased production leads to a variety of effects, including vasodilation, increased blood flow, and relaxation of the smooth muscle cells in the walls of blood vessels. In addition, S-Desethylpiperidino S-(Glycin-N-yl) Vardenafil has been found to have an effect on the central nervous system, leading to increased alertness and improved cognitive function.

Advantages And Limitations For Lab Experiments

The use of S-Desethylpiperidino S-(Glycin-N-yl) Vardenafil in lab experiments has a number of advantages. This compound has a low toxicity profile and is not metabolized by the body, making it suitable for use in lab experiments. In addition, S-Desethylpiperidino S-(Glycin-N-yl) Vardenafil has a long-lasting effect on the body, which makes it ideal for studying the biochemical and physiological effects of drugs. However, there are some limitations to the use of S-Desethylpiperidino S-(Glycin-N-yl) Vardenafil in lab experiments. This compound is not approved for use in humans, so it cannot be used in clinical trials. In addition, S-Desethylpiperidino S-(Glycin-N-yl) Vardenafil is not widely available and is expensive to synthesize, making it difficult to obtain for lab experiments.

Future Directions

The potential applications of S-Desethylpiperidino S-(Glycin-N-yl) Vardenafil in scientific research are vast. This compound could be used to study the biochemical and physiological effects of drugs, as well as the effects of drugs on the central nervous system. In addition, S-Desethylpiperidino S-(Glycin-N-yl) Vardenafil could be used to study the effects of drugs on the cardiovascular system, as well as the effects of drugs on the immune system. Furthermore, S-Desethylpiperidino S-(Glycin-N-yl) Vardenafil could be used to study the effects of drugs on the development of new therapeutic strategies for treating diseases. Finally, S-Desethylpiperidino S-(Glycin-N-yl) Vardenafil could be used to study the effects of drugs on the development of new drug delivery systems.

properties

CAS RN

448184-54-1

Product Name

S-Desethylpiperidino S-(Glycin-N-yl) Vardenafil

Molecular Formula

C₁₉H₂₃N₅O₆S

Molecular Weight

449.48

synonyms

N-[[3-(1,4-Dihydro-5-methyl-4-oxo-7-propylimidazo[5,1-f][1,2,4]triazin-2-yl)-4-ethoxyphenyl]sulfonyl]glycine;  Vardenafil Glycene Impurity

Origin of Product

United States

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